![molecular formula C13H25NO B2822294 [1-(Cyclohexylmethyl)piperidin-3-yl]methanol CAS No. 415922-55-3](/img/structure/B2822294.png)

[1-(Cyclohexylmethyl)piperidin-3-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

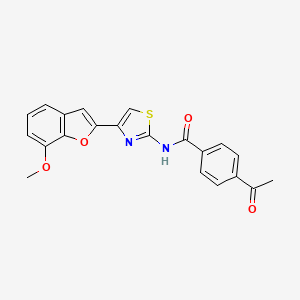

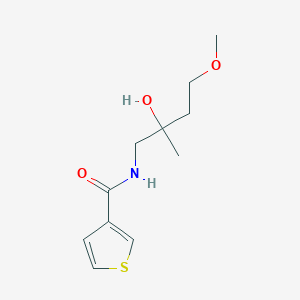

“[1-(Cyclohexylmethyl)piperidin-3-yl]methanol” is a chemical compound with the molecular formula C13H25NO . It has a molecular weight of 211.349.

Molecular Structure Analysis

The molecular structure of [1-(Cyclohexylmethyl)piperidin-3-yl]methanol consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a cyclohexylmethyl group and a methanol group .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks for drug development. The piperidine nucleus appears in numerous pharmaceuticals due to its favorable pharmacokinetic properties. Researchers explore the synthesis of substituted piperidines to create novel drug candidates. The compound’s structural modifications can lead to improved bioavailability, target specificity, and reduced side effects .

Anticoagulant Agents

In the field of anticoagulation, scientists have synthesized derivatives containing the piperidine moiety. For instance, compound 33 (Fig. 36) demonstrated strong factor IIa inhibition and exhibited a good anticoagulant effect. These findings highlight the potential of piperidine-based molecules in managing coagulation disorders .

Antimalarial Research

Researchers have evaluated structurally simple 1,4-disubstituted piperidines for their antimalarial activity. These compounds offer a promising avenue for combating malaria, especially in light of emerging resistance to existing antimalarial drugs. The study focused on evaluating the efficacy and safety of these piperidine derivatives .

Multicomponent Reactions

Piperidines participate in multicomponent reactions (MCRs), enabling efficient and diverse synthetic pathways. Researchers explore MCRs involving piperidine scaffolds to access complex molecular architectures. These reactions provide rapid access to diverse chemical libraries for drug discovery .

Spiropiperidines

Spiropiperidines, a class of piperidine derivatives, have gained attention due to their unique three-dimensional structures. Researchers investigate their potential as bioactive compounds, including antiviral, antibacterial, and antitumor agents. The spirocyclic nature of these molecules contributes to their biological activity .

Hydrogenation and Cyclization

Hydrogenation and cyclization reactions are essential for constructing piperidine derivatives. Researchers develop efficient methods to access these compounds, aiming for scalability and cost-effectiveness. These synthetic strategies contribute to the diversity of piperidine-based molecules in drug discovery .

Propiedades

IUPAC Name |

[1-(cyclohexylmethyl)piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12/h12-13,15H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHMRCHOWLLJFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCCC(C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Cyclohexylmethyl)piperidin-3-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822214.png)

![3,6-dichloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2822216.png)

![4-[[(6-Chloroquinazolin-4-yl)amino]methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2822220.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]oxy}acetamide](/img/structure/B2822226.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2822227.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2822228.png)

![3-Bromo-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2822229.png)